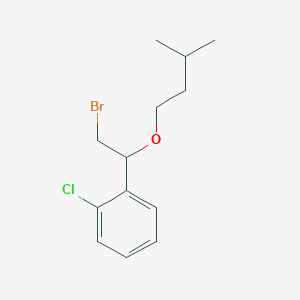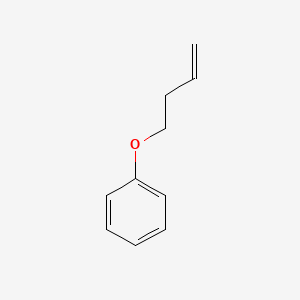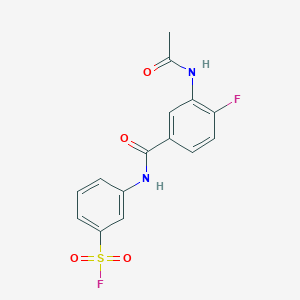
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol is an organic compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound belongs to the class of heterocyclic compounds known as thiophenes, which are characterized by a five-membered ring containing sulfur. The presence of an amino group, a bromine atom, and a hydroxyl group makes this compound versatile for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds such as:
- 3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol
- 3-Amino-3-(5-bromothiophen-3-yl)propan-1-ol
- 3-Amino-3-(4-bromothiophen-2-yl)propanoic acid These compounds share structural similarities but differ in the position of functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for a wide range of chemical and biological studies.
Propriétés
Formule moléculaire |
C7H10BrNOS |
|---|---|
Poids moléculaire |
236.13 g/mol |
Nom IUPAC |
1-amino-3-(3-bromothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2,5,10H,3-4,9H2 |
Clé InChI |
ZQHJXUPJHMLAMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)




![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)

![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)




![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)

